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one
CAS No.: 1196153-18-0
Cat. No.: B6206737

Get Quote

Executive Summary

4-(3-Bromophenyl)morpholin-3-one (CAS: 1196153-18-0) represents a specialized
heterocyclic scaffold within the morpholinone class.[1] Unlike its para-substituted regioisomer—
a critical intermediate in the synthesis of the blockbuster anticoagulant Rivaroxaban—the meta-
bromo derivative serves primarily as a divergent building block for Structure-Activity
Relationship (SAR) exploration.[1]

This guide provides a comprehensive technical analysis of the compound, detailing its
structural parameters, validated synthetic routes, and utility as a "privileged structure™ in
medicinal chemistry.[1] By leveraging the orthogonal reactivity of the lactam nitrogen and the
aryl bromide, researchers can utilize this scaffold to modulate lipophilicity and metabolic
stability in drug candidates.[1]

Chemical Identity & Structural Analysis[2][3]

The compound consists of a morpholin-3-one ring
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-linked to a benzene ring substituted at the meta position with a bromine atom.[1] This specific
substitution pattern imparts unique electronic and steric properties compared to the para
analogs.

lentificati [1[4151[61[7]

Parameter Detail

IUPAC Name 4-(3-Bromophenyl)morpholin-3-one

CAS Number 1196153-18-0

Molecular Formula C10H10BrNO2

Molecular Weight 256.10 g/mol

SMILES C1COCC(=0O)N1C2=CC(=CC=C2)Br

InChi Key SZMBYXUO-L-CRIIL-UHFFFAOYSA-N (Note:
Isomer specific)

Appearance Off-white to pale yellow solid (Predicted)

Electronic & Conformational Features

The morpholin-3-one ring adopts a half-chair conformation, distinct from the chair conformation
of morpholine.[1] The carbonyl group at C3 planarizes the nitrogen atom (

character), reducing its basicity and preventing protonation at physiological pH.[1]

e Bromine Handle: The bromine atom at the meta position is electronically deactivated but
sterically accessible. It serves as a high-fidelity handle for palladium-catalyzed cross-
coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig).[1]

e Lactam Pharmacophore: The cyclic amide (lactam) acts as a hydrogen bond acceptor (via
carbonyl oxygen) but lacks a hydrogen bond donor, enhancing membrane permeability

compared to open-chain amides.[1]
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Reactivity Profile

Core Scaffold Features
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Figure 1: Structural decomposition highlighting the pharmacophoric and reactive centers of the
molecule.[1]

Synthesis & Production Protocols

While the para-isomer is often synthesized via cyclization of aniline precursors, the meta-
isomer is most efficiently accessed via transition-metal catalyzed

-arylation of the pre-formed morpholin-3-one ring.[1] This approach avoids the formation of
regioisomeric byproducts.

Primary Route: Copper-Catalyzed Goldberg Coupling[1]

This protocol is preferred for scale-up due to the lower cost of copper catalysts compared to
palladium.

e Reagents: Morpholin-3-one (1.0 eq), 1,3-Dibromobenzene (1.2 eq), Cul (10 mol%), DMEDA
(20 mol%), K3POa4 (2.0 eq).[1]

e Solvent: 1,4-Dioxane or Toluene.[1]
e Conditions: Reflux (100-110 °C) under Argon for 12—24 hours.

Mechanism: The reaction proceeds via a Cu(l)/Cu(lll) catalytic cycle.[1] The diamine ligand
(DMEDA) stabilizes the copper species, facilitating the oxidative addition into the aryl bromide
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(or iodide if 1-bromo-3-iodobenzene is used for chemoselectivity) and subsequent reductive
elimination to form the C-N bond.[1]

Alternative Route: Palladium-Catalyzed Buchwald-
Hartwig[1]

For research-scale synthesis requiring high yields and mild conditions.[1]
o Catalyst: Pdz(dba)s / Xantphos.[1]
e Base: Cs2COs.

» Selectivity: Using 1-bromo-3-iodobenzene allows for exclusive coupling at the iodine
position, preserving the bromine for downstream functionalization.[1]
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Figure 2: Copper-catalyzed synthetic workflow. Note that using 1,3-dibromobenzene requires
careful stoichiometry to prevent double substitution.
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Physicochemical Properties[1][5][10][11][12][13]

Understanding the physicochemical profile is crucial for assessing the compound's viability as a
drug scaffold.

Property Value / Prediction Relevance

Optimal for oral bioavailability;

LogP (Calculated) ~1.6-19 L
fits Lipinski's Rule of 5.[1]

Indicates good membrane

TPSA ~29.5 A2 permeability (CNS penetrant
potential).
Reduces non-specific binding;
H-Bond Donors 0

improves permeability.[1]

Key for target engagement

H-Bond Acceptors 2 (Amide O, Ether O)
(e.g., Factor Xa S4 pocket).[1]
N Low in water; High in DMSO, Requires formulation for
Solubility . .
DCM biological assays.

Analytical Characterization (Self-Validating
Protocol)

To confirm the identity of the synthesized compound, the following spectroscopic signatures
must be observed.

'H NMR Spectroscopy (400 MHz, CDCIs3)
e Aromatic Region (7.0 — 7.7 ppm):

o Look for a distinct triplet (~7.2 ppm) corresponding to the proton at position 5 of the phenyl
ring (coupling with H4 and H6).[1]

o Look for a singlet (broad) or doublet of doublets (~7.7 ppm) for the proton at position 2
(between N and Br), which is deshielded by the inductive effect of the bromine and the
lactam nitrogen.[1]
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o Differentiation: The para-isomer would show a symmetric AA'BB' doublet system. The
meta-isomer pattern is complex (singlet, doublet, triplet, doublet).[1]

e Morpholinone Region:

o 4.3 ppm (s, 2H): Singlet for the N-CH2-C=0 protons (unique to morpholin-3-one;
morpholine would show triplets).[1]

o 4.0 ppm (m, 2H): Ether CH2z next to oxygen.[1]

o 3.7 ppm (m, 2H): N-CH2 protons.[1]

Mass Spectrometry[1]

« |sotopic Pattern: A characteristic 1:1 doublet at M+ and M+2 (e.g., m/z 256 and 258)
confirms the presence of a single bromine atom.[1]

Applications in Drug Discovery[2][7][9][10][11][12]
[14]
Divergent Library Synthesis

The 3-bromo substituent is a "silent" handle in early screening but a reactive site for
elaboration.

e Suzuki Coupling: Reaction with aryl boronic acids yields biaryl systems, mimicking the core
structure of Factor Xa inhibitors like Rivaroxaban (though Rivaroxaban uses a 4-position
linkage).[1]

e Buchwald Amination: Introduction of amines to generate 3-amino analogs, useful for kinase
inhibitor scaffolds (e.g., EGFR inhibitors).[1]

Bioisosterism

The morpholin-3-one ring is often used as a bioisostere for:

» Piperidin-2-ones (Valerolactams): Improved metabolic stability due to the ether oxygen
reducing the electron density of the ring.[1]
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» Oxazolidinones: Similar H-bond acceptor profile but with a different vector orientation.[1]
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Figure 3: Divergent synthesis pathways utilizing the bromine handle for medicinal chemistry
library generation.[1]

Safety & Handling

o Hazard Classification: GHS07 (Warning).

o H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes
serious eye irritation).[1]

o Handling: Use standard PPE (nitrile gloves, safety glasses).[1] Perform synthesis in a fume
hood due to potential traces of aryl halides.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Synthetic Utility[1]]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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